molecular formula C12H19Cl3N4S B1407386 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride CAS No. 1987680-80-7

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

Cat. No.: B1407386
CAS No.: 1987680-80-7
M. Wt: 357.7 g/mol
InChI Key: NRNQUCWYCYFCFV-UHFFFAOYSA-N
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Description

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride is a chemical compound with the molecular formula C12H19Cl3N4S. It is a heterocyclic compound that contains both thiazole and imidazole rings, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride typically involves the formation of the thiazole and imidazole rings followed by their coupling with piperidine. The specific synthetic routes and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[(2-piperidin-3-ylimidazol-1-yl)methyl]-1,3-thiazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.3ClH/c1-2-10(6-13-3-1)12-14-4-5-16(12)7-11-8-17-9-15-11;;;/h4-5,8-10,13H,1-3,6-7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNQUCWYCYFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2CC3=CSC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 2
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 3
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 4
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 5
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride
Reactant of Route 6
3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride

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